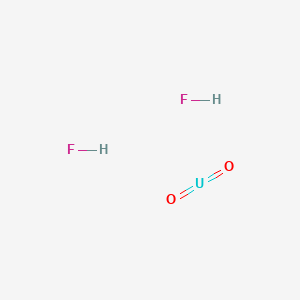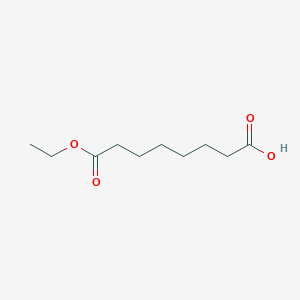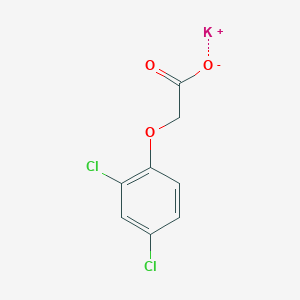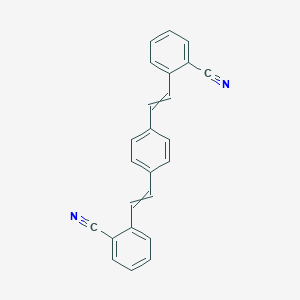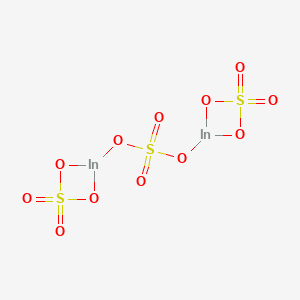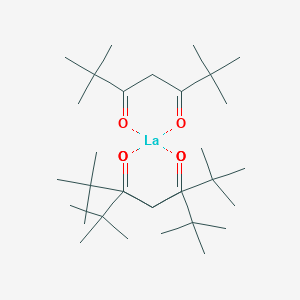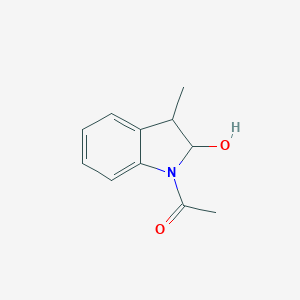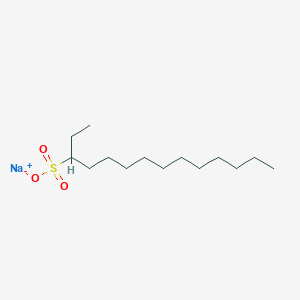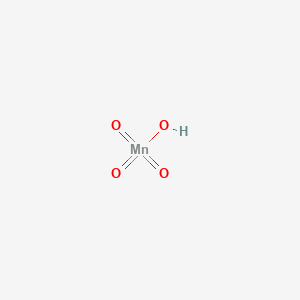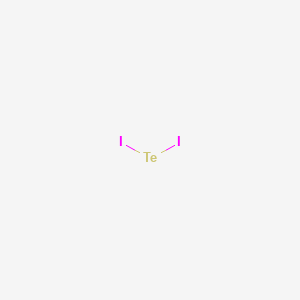
Tellurium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurium diiodide is a compound with the formula TeI2 . It is a black solid that breaks down when heated to tellurium (II) iodide and iodine . It is a weak reducing agent and conducts electricity when melted . It is also an iron-gray solid that decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide .
Physical And Chemical Properties Analysis
Tellurium diiodide is a black solid and an iron-gray solid . It breaks down when heated and conducts electricity when melted . It decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide .
Aplicaciones Científicas De Investigación
Semiconductor Applications
Tellurium diiodide, like other tellurium compounds, has aroused wide interest in the field of semiconductors . Its unique properties make it suitable for use in various semiconductor devices.
Thermoelectric Applications
Tellurium diiodide is also used in thermoelectric applications . Its inherent structural anisotropy allows it to be used in devices that convert temperature differences into electric voltage or vice versa.
Piezoelectric Applications
In the field of piezoelectricity, tellurium diiodide has shown potential. Piezoelectric materials generate an electric charge in response to mechanical stress, and tellurium diiodide’s properties make it a candidate for such applications .
Biomedical Applications
Tellurium diiodide has been used in various biomedical applications. For instance, it has been used in phototherapy and reactive oxygen species (ROS)-related applications .
Nanotechnology
Tellurium diiodide has been used in the synthesis of one-dimensional (1D) Te nanomaterials, including nanowires, nanotubes, and nanoribbons . These nanostructures have found applications in various fields, from electronics to medicine.
Catalysis
Tellurium diiodide has been used in catalysis . Its unique chemical properties make it a useful catalyst in various chemical reactions.
Heavy Metal Removal
Another application of tellurium diiodide is in the removal of heavy metals . Its chemical properties allow it to bind with heavy metals, facilitating their removal from various mediums.
Solar Cell Industry
Tellurium diiodide has been used in the solar cell industry . Its semiconductor properties make it suitable for use in photovoltaic cells that convert sunlight into electricity.
Direcciones Futuras
Tellurium diiodide has potential applications in next-generation electronics and optoelectronic devices . Future work could center around evaluating how the inner sphere of different metal halides are influenced by the relatively strong second sphere halogen bonds involving polyiodides . It is an open question how other perovskite-relevant metal halides, Sn or Bi halides e.g., would behave in the presence of polyiodide species .
Mecanismo De Acción
Target of Action
It is known that tellurium compounds can interact with both telluride ions (Te 2−) and iodide ions (I −), forming various units with bonds to other tellurium atoms . .
Mode of Action
It is known that tellurium (II) and/or tellurium (IV) can form interactions with iodide species within crystals . These interactions, known as chalcogen-bonding interactions, involve comprehensive computational chemistry calculations and are underpinned by crystallographic data . .
Biochemical Pathways
Some studies have delved into the realm of chalcogen-bonding interactions, focusing on tellurium (II) and/or tellurium (IV) interactions with iodide species . .
Result of Action
It is known that tellurium compounds can form various units with bonds to other tellurium atoms
Action Environment
It is known that tellurium tetraiodide decomposes on heating to form gaseous TeI2 and Te(s) . .
Propiedades
IUPAC Name |
iodo tellurohypoiodite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/I2Te/c1-3-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDMDRIQNXVVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellurium diiodide | |
Q & A
Q1: What is the molecular structure of tellurium diiodide and how does this influence its tendency to form supramolecular assemblies?
A1: Tellurium diiodide exhibits a bent molecular geometry with a bond angle of approximately 103.1° []. This structure, combined with the presence of a lone pair of electrons on the tellurium atom, allows TeI₂ to participate in weak intermolecular interactions, such as Te···I and I···I secondary bonding. These interactions contribute to the formation of supramolecular assemblies in the solid state [, ].
Q2: How does the replacement of iodine atoms in diethyltellurium diiodide with carboxylate groups affect its supramolecular structure?
A2: Substituting iodine atoms in diethyltellurium diiodide, (C₂H₅)₂TeI₂, with carboxylate groups leads to significant changes in the supramolecular assembly []. While (C₂H₅)₂TeI₂ forms zig-zag ribbons through Te---I secondary bonds, the carboxylate derivatives display a variety of structures like stairs, dimers, trimers, and tetramers. This change is attributed to the formation of intermolecular Te---O secondary bonds and C-H---O hydrogen bonds, demonstrating the influence of ligand modification on supramolecular organization.
Q3: Can tellurium diiodide act as a precursor for other organotellurium compounds?
A3: Yes, diethyltellurium diiodide can be used as a starting material for the synthesis of diethyltellurium bis(carboxylates) through metathesis reactions with the corresponding silver carboxylates [].
Q4: Are there any spectroscopic techniques commonly used to characterize tellurium diiodide and its derivatives?
A4: Yes, several spectroscopic techniques are employed for characterizing tellurium diiodide and related compounds. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and tellurium-125 nuclear magnetic resonance (¹²⁵Te NMR) spectroscopy [, ]. These techniques provide information about the functional groups, bonding environment, and structure of the compounds.
Q5: Has the molecular structure of tellurium diiodide been studied using computational methods?
A5: Yes, the geometric parameters and vibrational frequencies of tellurium dihalides, including TeI₂, have been calculated using various computational methods such as B3LYP, MP2, CCSD, and CCSD(T) with aug-cc-pVTZ basis sets []. These calculations provide insights into the bonding properties and electronic structure of TeI₂.
Q6: What is known about the stability of tellurium diiodide?
A7: Tellurium diiodide is known to be thermally unstable and decomposes upon heating. For instance, TeI₄ decomposes into iodine gas (I₂) and elemental tellurium (Te) upon sublimation []. The stability of organotellurium compounds can vary depending on the substituents attached to the tellurium atom.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
